molecular formula C15H29NO5 B13406513 3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)

3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)

Cat. No.: B13406513
M. Wt: 303.39 g/mol
InChI Key: LUBMSOHGUAAXAM-ZGTCLIOFSA-N
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Description

3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of acylcarnitines. Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is particularly interesting due to its mixture of diastereomers, which can exhibit different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves the esterification of ®-carnitine with 3-hydroxyoctanoic acid. The reaction typically requires a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyoctanoyl ®-Carnitine Inner Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester bond can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Various reagents depending on the desired substitution, such as tosyl chloride for converting the hydroxyl group to a tosylate.

Major Products:

    Oxidation: 3-Ketooctanoyl ®-Carnitine.

    Reduction: 3-Hydroxyoctanol and ®-Carnitine.

    Substitution: Tosylated derivatives or other substituted products.

Scientific Research Applications

3-Hydroxyoctanoyl ®-Carnitine Inner Salt has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and stereochemistry.

    Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.

    Medicine: Explored for potential therapeutic applications in metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids, forming acylcarnitines, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes. Once inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferase enzymes and mitochondrial transport proteins.

Comparison with Similar Compounds

    3-Hydroxyhexadecanoylcarnitine Inner Salt: Another acylcarnitine with a longer fatty acid chain.

    3-Hydroxybutyrylcarnitine: A shorter-chain acylcarnitine.

    Octanoylcarnitine: Lacks the hydroxyl group present in 3-Hydroxyoctanoyl ®-Carnitine.

Uniqueness: 3-Hydroxyoctanoyl ®-Carnitine Inner Salt is unique due to its specific chain length and the presence of a hydroxyl group, which can influence its chemical reactivity and biological activity. The mixture of diastereomers adds another layer of complexity, as each diastereomer can exhibit different properties and interactions.

This detailed article provides a comprehensive overview of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

(3R)-3-(3-hydroxyoctanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C15H29NO5/c1-5-6-7-8-12(17)9-15(20)21-13(10-14(18)19)11-16(2,3)4/h12-13,17H,5-11H2,1-4H3/t12?,13-/m1/s1

InChI Key

LUBMSOHGUAAXAM-ZGTCLIOFSA-N

Isomeric SMILES

CCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Canonical SMILES

CCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

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